(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
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Overview
Description
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrazole moiety, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a reaction with an appropriate pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a hydroxyl group.
p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group.
Uniqueness
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a pyrazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of protein kinase inhibition and other therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydrofuran ring, a carboxylic acid functional group, and an isopropyl-substituted pyrazole moiety. The stereochemistry at the 2 and 3 positions of the tetrahydrofuran ring is crucial for its biological activity.
Protein Kinase Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of various protein kinases. Protein kinases are critical regulators of cellular functions and are often implicated in cancer and other diseases.
- Mechanism of Action : The compound has been shown to interfere with the ATP-binding site of specific kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating significant potency.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound may induce cell death through kinase inhibition.
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 232.27 g/mol |
Solubility | Soluble in DMSO |
Melting Point | 85-88 °C |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Selectivity : It exhibits selectivity toward certain protein kinases over others, which is advantageous for therapeutic applications as it may reduce off-target effects.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2S,3S)-2-(1-propan-2-ylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)13-6-8(5-12-13)10-9(11(14)15)3-4-16-10/h5-7,9-10H,3-4H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
NKSPBXAUFCSZFI-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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